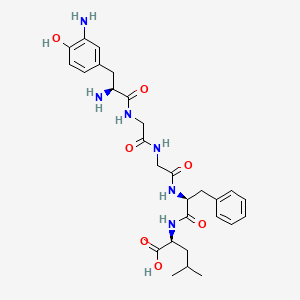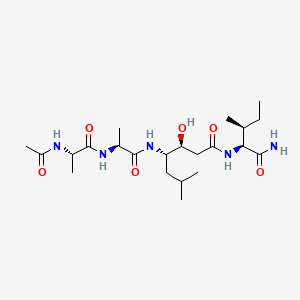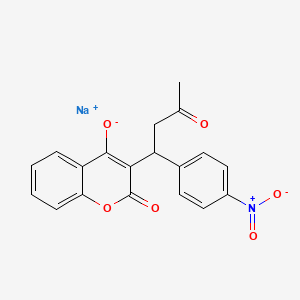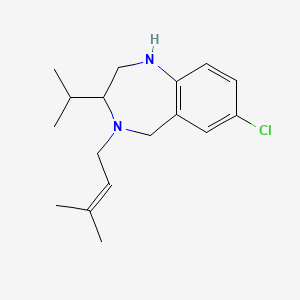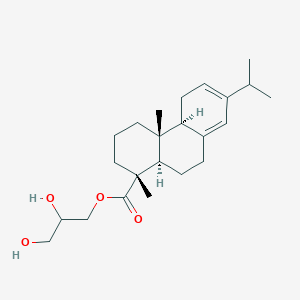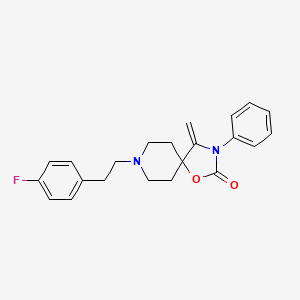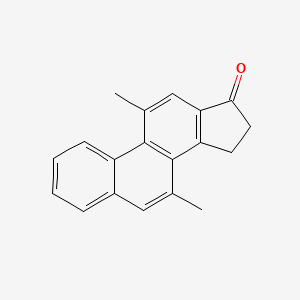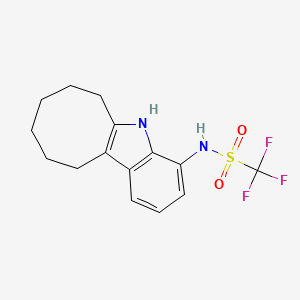
Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- is a complex organic compound with a unique structure that includes a trifluoromethyl group and a cyclooct[b]indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclooct[b]indole core, followed by the introduction of the trifluoromethyl group and the methanesulfonamide moiety. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and methanesulfonamide moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and methanesulfonamide moiety play crucial roles in its activity, influencing its binding affinity and selectivity towards target proteins or enzymes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Propanamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct[b]indol-4-yl)-
- Pentanamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct[b]indol-4-yl)-
Uniqueness
Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that lack this functional group.
Propiedades
Número CAS |
114991-56-9 |
|---|---|
Fórmula molecular |
C15H17F3N2O2S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C15H17F3N2O2S/c16-15(17,18)23(21,22)20-13-9-5-7-11-10-6-3-1-2-4-8-12(10)19-14(11)13/h5,7,9,19-20H,1-4,6,8H2 |
Clave InChI |
GIVVDBZFAUUHFA-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2=C(CC1)C3=C(N2)C(=CC=C3)NS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



